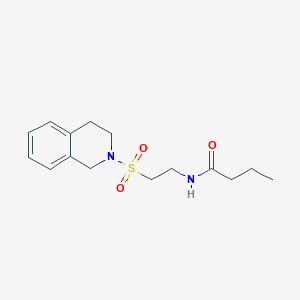

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide

Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide is a sulfonamide-derived compound featuring a 3,4-dihydroisoquinoline scaffold linked via a sulfonyl ethyl group to a butyramide moiety. This structure combines a heterocyclic aromatic system (dihydroisoquinoline) with a sulfonamide bridge and a short aliphatic chain (butyramide), which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3S/c1-2-5-15(18)16-9-11-21(19,20)17-10-8-13-6-3-4-7-14(13)12-17/h3-4,6-7H,2,5,8-12H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGCXVXQTKLZMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide typically involves multiple steps, starting with the formation of the 3,4-dihydroisoquinoline core. This can be achieved through a Bischler-Napieralski reaction, where a phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or trifluoroacetic anhydride (TFAA) . The resulting dihydroisoquinoline is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group . Finally, the butyramide moiety is attached through an amidation reaction, typically using butyric acid or its derivatives in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like primary amines, secondary amines, and thiols in the presence of base catalysts such as triethylamine (TEA) or pyridine.

Major Products Formed

Oxidation: Sulfoxides, sulfones, and carboxylic acids.

Reduction: Thiols, alcohols, and amines.

Substitution: Various substituted amides and sulfonamides.

Scientific Research Applications

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter systems in the central nervous system, modulating the levels of serotonin (5-HT) and norepinephrine (NE), which are crucial for mood regulation . Additionally, the compound’s sulfonyl group can interact with various enzymes, potentially inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights a series of sulfonamide-linked butyramide analogs (compounds 5a–5d) synthesized and characterized in Molecules (2013) . While these analogs differ in their core heterocycle (2-oxotetrahydrofuran-3-yl vs. dihydroisoquinoline in the target compound), their structural and synthetic parallels allow for meaningful comparisons.

Structural Variations and Trends

The analogs 5a–5d share the general formula (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)-[alkyl]amide , where the alkyl chain length varies from butyramide (C4) to heptanamide (C7). Key differences from the target compound include:

Heterocyclic Core: The target compound uses a 3,4-dihydroisoquinoline group, whereas 5a–5d employ a 2-oxotetrahydrofuran ring. The dihydroisoquinoline’s planar aromatic system may enhance binding affinity to hydrophobic pockets compared to the non-aromatic tetrahydrofuran.

Linker Group : Both series feature a sulfonamide bridge, but the target compound positions the sulfonyl group on an ethyl spacer, while 5a–5d attach it directly to a phenyl ring.

Physicochemical and Spectroscopic Properties

Data from 5a–5d reveal trends in melting points, yields, and spectral characteristics based on alkyl chain length:

| Compound | Alkyl Chain | Yield (%) | Melting Point (°C) | [α]D (c, CH3OH) | EI-MS [M+H]+ |

|---|---|---|---|---|---|

| 5a | Butyramide | 51.0 | 180–182 | +4.5° | 327.4 |

| 5b | Pentanamide | 45.4 | 174–176 | +5.7° | 341.4 |

| 5c | Hexanamide | 48.3 | 142–143 | +6.4° | 355.4 |

| 5d | Heptanamide | 45.4 | 143–144 | +4.7° | 369.4 |

Key Observations :

- Melting Points: Longer alkyl chains (5c–5d) reduce melting points, likely due to decreased crystallinity.

- Optical Rotation : The [α]D values for 5a–5d increase with chain length but dip for 5d , suggesting conformational effects. The target compound’s stereochemistry (unspecified in the query) would critically influence its optical activity.

- Mass Spectrometry: Consistent mass increments (+14 Da per CH2 group) validate the synthetic approach. The target compound’s molecular weight would differ due to the dihydroisoquinoline’s mass contribution.

Biological Activity

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)butyramide is a complex organic compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 404.5 g/mol. It features a sulfonamide group linked to a dihydroisoquinoline moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₅S |

| Molecular Weight | 404.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of 3,4-Dihydroisoquinoline : This can be achieved using the Pictet-Spengler reaction.

- Sulfonylation : The isoquinoline intermediate is treated with a sulfonyl chloride in the presence of a base (e.g., triethylamine).

- Coupling with Butyramide : The sulfonylated product is then reacted with butyric acid or its derivatives to form the final compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogenic fungi and bacteria, suggesting potential applications in treating infections.

Antidepressant and Anticonvulsant Effects

Studies indicate that the compound may possess antidepressant and anticonvulsant activities. These effects are attributed to its ability to modulate neurotransmitter systems in the brain, particularly through inhibition of certain enzymes involved in neurotransmitter metabolism.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymes : Inhibition of enzymes like acetylcholinesterase could lead to increased levels of acetylcholine, enhancing cognitive functions.

- Receptors : The compound may also bind to various receptors involved in mood regulation and seizure activity.

Case Studies and Research Findings

- In vitro Studies : A study demonstrated that related compounds inhibited the growth of certain fungi at low concentrations, indicating potential as antifungal agents.

- Animal Models : In animal models of depression, administration of similar compounds resulted in significant behavioral improvements, supporting their potential use as antidepressants.

- Clinical Trials : Preliminary trials suggest that derivatives may be effective in managing epilepsy symptoms, although further research is needed to establish efficacy and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.